molecular formula C17H17N3O B5718560 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No. B5718560
M. Wt: 279.34 g/mol
InChI Key: XWFHNGQRBFOHTN-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine, also known as MPMP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole derivatives and has shown promising results in various research studies.

Scientific Research Applications

Synthesis and Characterization

  • Reductive Amination Method : In a study by Bawa, Ahmad, and Kumar (2009), a reductive amination method involving 3-(4-methoxyphenyl)-1-phenyl-1 H -pyrazole-4-carbaldehyde is described. This method is significant for synthesizing secondary and tertiary amines, which are crucial for pharmaceutical ingredients, dyes, and chemicals (Bawa, Ahmad, & Kumar, 2009).

  • Spectroscopic and Crystallographic Studies : Hayvalı, Unver, and Svoboda (2010) explored Schiff base ligands related to 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine. Their studies involved UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallographic techniques, providing insights into the molecular structures of these compounds (Hayvalı, Unver, & Svoboda, 2010).

Chemical Properties and Tautomerism

  • Annular Tautomerism : Cornago et al. (2009) studied the tautomerism of NH-pyrazoles, which include structures similar to 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine. They used X-ray crystallography and NMR spectroscopy to analyze tautomerism in these compounds (Cornago et al., 2009).

Synthesis of Derivatives and Related Compounds

  • Three-Component Condensations : Kryl'skiĭ, Shikhaliev, and Chuvashlev (2010) reported on the condensation of 3-methyl(or methoxymethyl)-4-phenyl-1H-pyrazol-5-amine, a compound closely related to 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine. This study highlighted the synthesis of pyrazolopyrimidines and pyrazoloquinazolines, illustrating the versatility of pyrazole derivatives in chemical synthesis (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).

Applications in Medical and Biological Fields

  • Cytotoxicity Studies : Hassan, Hafez, and Osman (2014) conducted a study on the cytotoxic activity of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. These compounds, related to 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine, were screened for in vitro activity against Ehrlich Ascites Carcinoma cells, demonstrating the potential of pyrazole derivatives in cancer research (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-16(13-8-10-15(21-2)11-9-13)17(18)20(19-12)14-6-4-3-5-7-14/h3-11H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFHNGQRBFOHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)OC)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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